molecular formula C16H24N2O3S B7852116 3,3-dimethyl-2-oxo-N,N-dipropyl-2,3-dihydro-1H-indole-5-sulfonamide

3,3-dimethyl-2-oxo-N,N-dipropyl-2,3-dihydro-1H-indole-5-sulfonamide

Cat. No.: B7852116
M. Wt: 324.4 g/mol
InChI Key: NHOXGVALOCXCLZ-UHFFFAOYSA-N
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Description

3,3-dimethyl-2-oxo-N,N-dipropyl-2,3-dihydro-1H-indole-5-sulfonamide is an organic compound that belongs to the class of indole derivatives.

Preparation Methods

The synthesis of 3,3-dimethyl-2-oxo-N,N-dipropyl-2,3-dihydro-1H-indole-5-sulfonamide can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, which uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions to form the indole core . The sulfonamide group can be introduced through sulfonation reactions using sulfonyl chlorides. Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions .

Chemical Reactions Analysis

3,3-dimethyl-2-oxo-N,N-dipropyl-2,3-dihydro-1H-indole-5-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.

Mechanism of Action

The mechanism of action of 3,3-dimethyl-2-oxo-N,N-dipropyl-2,3-dihydro-1H-indole-5-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to the desired biological effects. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting its anti-inflammatory effects .

Comparison with Similar Compounds

3,3-dimethyl-2-oxo-N,N-dipropyl-2,3-dihydro-1H-indole-5-sulfonamide can be compared with other indole derivatives such as:

Properties

IUPAC Name

3,3-dimethyl-2-oxo-N,N-dipropyl-1H-indole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3S/c1-5-9-18(10-6-2)22(20,21)12-7-8-14-13(11-12)16(3,4)15(19)17-14/h7-8,11H,5-6,9-10H2,1-4H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHOXGVALOCXCLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=CC2=C(C=C1)NC(=O)C2(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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